(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide
Description
(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide is an organic compound that belongs to the class of chalcones. Chalcones are a group of compounds characterized by the presence of an aromatic ketone and an enone structure. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-18(20)14(2)13-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,20)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPLGFTAFWFMW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxyacetophenone and an appropriate aldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the chalcone structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it may interfere with the signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
(2E)-N-(4-ethoxyphenyl)-2-methyl-3-phenylprop-2-enamide can be compared with other similar chalcone derivatives, such as:
(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but includes a fluorine atom, which may alter its biological activities and chemical properties.
2-(Diethylamino)ethyl (2E)-3-(4-ethoxyphenyl)acrylate: This compound has an ethyl ester group, which may affect its solubility and reactivity.
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)acrylamide: This compound contains trifluoromethyl groups, which can significantly impact its chemical behavior and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
